molecular formula C15H20N2O2S B2723790 3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-68-3

3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2723790
CAS No.: 702655-68-3
M. Wt: 292.4
InChI Key: UEGNQYRVPIAKQY-UHFFFAOYSA-N
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Description

3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4. The purity is usually 95%.
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Biological Activity

The compound 3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family and has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : 292.40 g/mol
  • CAS Number : 702655-68-3

These properties indicate that the compound may exhibit significant biological interactions due to its complex structure.

Antimicrobial Activity

Research indicates that compounds similar to This compound demonstrate notable antimicrobial properties. For instance:

  • In vitro studies have shown that thione derivatives possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress:

  • Experimental assays have reported that related benzothiazole and benzoxadiazole derivatives exhibit significant radical scavenging activity. This suggests a potential for This compound to mitigate oxidative damage in biological systems .

Cytotoxic Effects

Cytotoxicity studies have shown that certain derivatives can inhibit cancer cell proliferation:

  • Case studies involving various cancer cell lines indicated that compounds with a similar structural framework can induce apoptosis in malignant cells through mechanisms such as caspase activation and modulation of cell cycle progression .

Neuroprotective Effects

Emerging research highlights potential neuroprotective effects:

  • Compounds within this class may protect neuronal cells from apoptosis induced by neurotoxic agents. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Research Findings and Case Studies

StudyFindings
Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
Showed significant antioxidant activity in DPPH radical scavenging assays.
Indicated cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range.

Detailed Research Findings

  • Antimicrobial Activity : A study published in Molecules reported the synthesis of various thione derivatives and their evaluation against bacterial strains. The results indicated that these compounds inhibited bacterial growth effectively, suggesting potential applications as antimicrobial agents .
  • Antioxidant Activity : In another investigation focusing on radical scavenging abilities, it was found that specific structural modifications enhanced the antioxidant capacity of related compounds. This reinforces the hypothesis that This compound may exhibit similar benefits .
  • Cytotoxicity Studies : A comprehensive analysis involving multiple cancer cell lines demonstrated that compounds with similar structures could significantly reduce cell viability through apoptosis induction mechanisms .

Properties

IUPAC Name

10-(3-methoxypropyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-15-10-12(11-6-3-4-7-13(11)19-15)16-14(20)17(15)8-5-9-18-2/h3-4,6-7,12H,5,8-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGNQYRVPIAKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=S)N2CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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